3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-YL)prop-2-enenitrile
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Overview
Description
3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile can be achieved through a multi-step process. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the starting materials would be 2,4-dimethoxybenzaldehyde and 3-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent temperature and mixing, as well as employing catalysts to increase the reaction rate and yield. The purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a tyrosinase inhibitor, which is important in the treatment of hyperpigmentation disorders.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, which can be used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound is similar in structure but has hydroxyl groups instead of methoxy groups.
3-(2,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound lacks the amino group, which may affect its biological activity and electronic properties.
Uniqueness
The presence of both methoxy and amino groups in 3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile makes it unique. These functional groups contribute to its distinct electronic properties and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxyanilino)-2-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C15H14N2O2S/c1-18-13-3-4-14(15(7-13)19-2)17-9-12(8-16)11-5-6-20-10-11/h3-7,9-10,17H,1-2H3 |
InChI Key |
REBIWENLZILVJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=CSC=C2)OC |
Origin of Product |
United States |
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